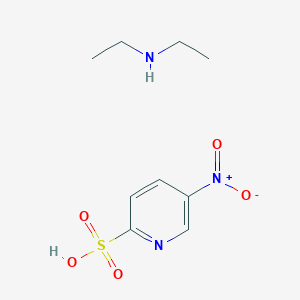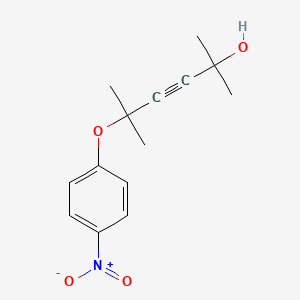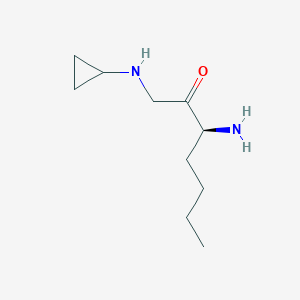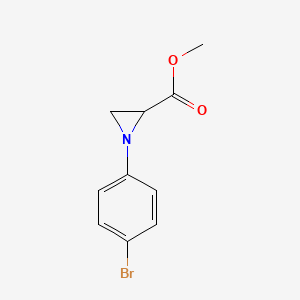![molecular formula C18H16O2 B12535426 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 847447-26-1](/img/structure/B12535426.png)
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form chalcone.
Hydrogenation: The chalcone is then subjected to hydrogenation to form 3-phenylprop-1-en-1-ylbenzene.
Esterification: The final step involves the esterification of 3-phenylprop-1-en-1-ylbenzene with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of cinnamyl alcohol or related alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: A parent compound with similar structural features but lacking the phenylprop-1-en-1-yl group.
Cinnamyl Alcohol: A related compound with an alcohol functional group instead of the carboxylic acid moiety.
Chalcone: An intermediate in the synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid with a similar backbone structure.
Uniqueness
This compound is unique due to its combined structural features, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
847447-26-1 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
3-[2-(3-phenylprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-8,10-14H,9H2,(H,19,20) |
Clave InChI |
CQGFXZGUXGMAKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)

![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)

![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
